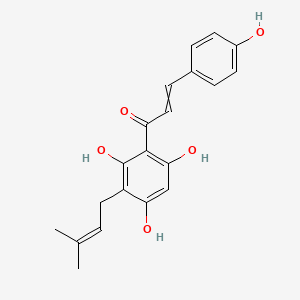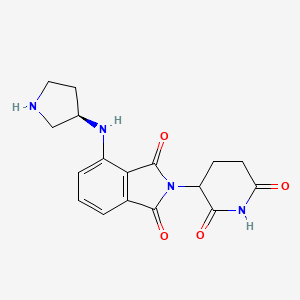
(R)-Pomalidomide-pyrrolidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-Pomalidomide-pyrrolidine is a chiral derivative of pomalidomide, a compound known for its immunomodulatory and anti-angiogenic properties. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in the treatment of various cancers and inflammatory diseases.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-Pomalidomide-pyrrolidine typically involves the chiral resolution of pomalidomide followed by the introduction of the pyrrolidine moiety. The process begins with the preparation of pomalidomide, which is then subjected to chiral resolution using chiral acids or bases to obtain the ®-enantiomer. The pyrrolidine ring is introduced through nucleophilic substitution reactions, often using pyrrolidine derivatives under basic conditions.
Industrial Production Methods
Industrial production of ®-Pomalidomide-pyrrolidine involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography to achieve the desired product quality.
化学反应分析
Types of Reactions
®-Pomalidomide-pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the pyrrolidine ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Pyrrolidine derivatives, bases like sodium hydroxide or potassium carbonate, and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).
Major Products Formed
The major products formed from these reactions include various derivatives of ®-Pomalidomide-pyrrolidine with modified functional groups, which can be further explored for their biological activities.
科学研究应用
®-Pomalidomide-pyrrolidine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of novel compounds with potential therapeutic properties.
Biology: Studied for its effects on cellular pathways and its potential to modulate immune responses.
Medicine: Investigated for its anti-cancer and anti-inflammatory properties, particularly in the treatment of multiple myeloma and other hematological malignancies.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in drug discovery and development.
作用机制
The mechanism of action of ®-Pomalidomide-pyrrolidine involves its interaction with cereblon, a protein that plays a crucial role in the ubiquitin-proteasome pathway. By binding to cereblon, the compound modulates the degradation of specific proteins, leading to the inhibition of cancer cell proliferation and the modulation of immune responses. This interaction also affects various signaling pathways, including those involved in angiogenesis and inflammation.
相似化合物的比较
Similar Compounds
Thalidomide: An immunomodulatory drug with similar structural features but different therapeutic applications.
Lenalidomide: Another derivative of thalidomide with enhanced anti-cancer properties.
Pomalidomide: The parent compound of ®-Pomalidomide-pyrrolidine, known for its potent anti-cancer activity.
Uniqueness
®-Pomalidomide-pyrrolidine is unique due to its chiral nature and the presence of the pyrrolidine ring, which imparts distinct biological activities compared to its analogs. Its specific interaction with cereblon and the resulting modulation of protein degradation pathways make it a valuable compound in the field of medicinal chemistry.
属性
分子式 |
C17H18N4O4 |
|---|---|
分子量 |
342.35 g/mol |
IUPAC 名称 |
2-(2,6-dioxopiperidin-3-yl)-4-[[(3R)-pyrrolidin-3-yl]amino]isoindole-1,3-dione |
InChI |
InChI=1S/C17H18N4O4/c22-13-5-4-12(15(23)20-13)21-16(24)10-2-1-3-11(14(10)17(21)25)19-9-6-7-18-8-9/h1-3,9,12,18-19H,4-8H2,(H,20,22,23)/t9-,12?/m1/s1 |
InChI 键 |
JLKPNBWNCMTSMP-PKEIRNPWSA-N |
手性 SMILES |
C1CNC[C@@H]1NC2=CC=CC3=C2C(=O)N(C3=O)C4CCC(=O)NC4=O |
规范 SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NC4CCNC4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


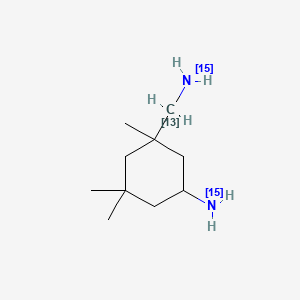
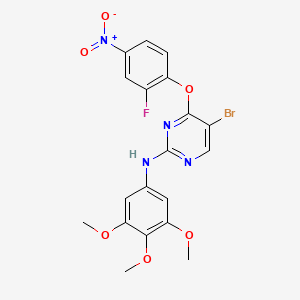
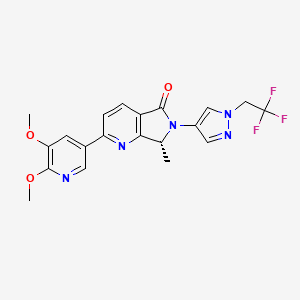
![(2S,3R,4R,5R,6S)-2-[(2R,3R,5R,6R)-3-[(2S,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-5-hydroxy-2-(hydroxymethyl)-6-[(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R,16S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxyoxan-4-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B12426450.png)
![[2-(Hydroxymethyl)-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-5-yl] 3-phenylprop-2-enoate](/img/structure/B12426452.png)
![3-[2-(5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl)ethenyl]furan](/img/structure/B12426460.png)
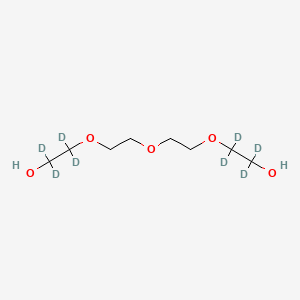



![[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-[(4S)-4-(2-hydroxypropan-2-yl)cyclohexene-1-carbonyl]oxyoxan-2-yl]methyl (4S)-4-(2-hydroxypropan-2-yl)cyclohexene-1-carboxylate](/img/structure/B12426476.png)
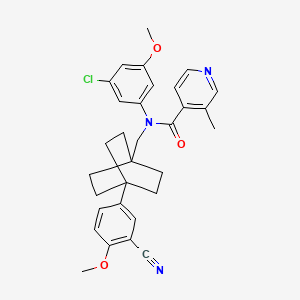
![(4S,9S,10S)-9,10,18-trihydroxy-16-methoxy-4-methyl-3-oxabicyclo[12.4.0]octadeca-1(14),15,17-triene-2,8-dione](/img/structure/B12426495.png)
